2-bromo-N-(3-methylphenyl)propanamide
Description
Molecular Scaffolding and Unique Structural Attributes of N-(3-methylphenyl)propanamide Derivatives
The core structure of 2-bromo-N-(3-methylphenyl)propanamide is characterized by a propanamide chain linked to a 3-methylphenyl ring. The amide linkage (-C(O)NH-) is a cornerstone of many biologically active molecules and polymers. The planarity of the amide bond, a result of resonance, influences the conformational preferences of the molecule.
Foundational Research Context of Brominated Amide Architectures
Brominated amides, particularly α-bromoamides, are a well-established class of reagents in organic synthesis. The presence of the bromine atom adjacent to the carbonyl group activates the α-carbon for nucleophilic substitution reactions. This reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds.
The foundational research in this area has demonstrated that α-bromoamides can serve as precursors to a wide array of functional groups. They are key intermediates in the synthesis of α-amino amides, α-hydroxy amides, and various heterocyclic compounds. The reactivity of the C-Br bond allows for its participation in both nucleophilic displacement and radical reactions, expanding its synthetic utility.
Significance of this compound within Organic Synthesis and Methodological Development
The primary significance of this compound in organic synthesis lies in its role as a versatile building block. Its synthesis is typically achieved through the acylation of m-toluidine (B57737) with 2-bromopropionyl chloride. chemchart.com
This compound is a valuable precursor for the synthesis of more complex molecules, particularly those containing the N-(3-methylphenyl)propanamide moiety. This scaffold is of interest in medicinal chemistry, as propanamide derivatives are known to exhibit a range of biological activities. ontosight.ai The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the α-position. For example, reactions with amines can lead to the formation of α-amino amides, which are fundamental components of peptides and peptidomimetics.
Furthermore, α-bromoamides like this compound can participate in various coupling reactions, enabling the formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis.
Overview of Advanced Academic Investigations on Brominated Propanamide Systems
While specific advanced academic investigations focusing solely on this compound are not extensively documented in publicly available literature, the broader class of N-aryl-α-bromoamides has been the subject of significant research. These studies often explore their utility in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.
For instance, N-aryl-α-bromoamides are known to be precursors for the synthesis of various nitrogen-containing heterocycles. rsc.orgnih.gov Mechanistic studies on the reactions of brominated amides continue to be an active area of research, with investigations into the kinetics and stereochemical outcomes of their transformations. researchgate.net The development of new catalytic systems for the asymmetric transformation of α-bromoamides is also a key focus, aiming to produce enantiomerically pure compounds with potential applications in drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(3-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-3-5-9(6-7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZPPAQMKDCYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336322 | |
| Record name | 2-bromo-N-(3-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630119-85-6 | |
| Record name | 2-Bromo-N-(3-methylphenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630119-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-N-(3-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Elucidation of 2 Bromo N 3 Methylphenyl Propanamide
Direct Amidation and Acylation Approaches for 2-bromo-N-(3-methylphenyl)propanamide Synthesis
The most straightforward methods for synthesizing this compound rely on the formation of an amide bond between a suitable amine and a carboxylic acid derivative.
A primary and efficient route to this compound is the condensation reaction between an activated 2-bromopropanoic acid derivative, such as 2-bromopropanoyl chloride, and an appropriately substituted aniline (B41778). This reaction, a type of nucleophilic acyl substitution, is widely employed for amide synthesis.
The reaction typically involves the nucleophilic attack of the amino group of the aniline on the electrophilic carbonyl carbon of the acyl halide. The use of 2-bromopropionyl chloride is a common example of this approach. chemchart.com This method is often carried out under Schotten-Baumann conditions, which involves the use of a base (like aqueous sodium hydroxide (B78521) or pyridine) to neutralize the hydrogen halide (e.g., HCl) byproduct, thereby driving the reaction to completion.
Table 1: Key Components in Direct Amidation
| Reactant 1 (Acyl Source) | Reactant 2 (Amine Source) | Key Condition | Byproduct |
|---|---|---|---|
| 2-Bromopropanoyl chloride | m-Toluidine (B57737) | Base (e.g., Pyridine) | Pyridinium hydrochloride |
The strategic incorporation of the 3-methylphenyl group is achieved by selecting the corresponding aniline, 3-methylaniline (also known as m-toluidine), as the starting material. chemchart.com This direct approach ensures the methyl group is positioned at the meta-position of the phenyl ring relative to the amide nitrogen.
Using pre-substituted anilines is a fundamental strategy in amide synthesis to avoid potential side reactions or the need for subsequent functionalization of the aromatic ring. Direct acylation of 3-methylaniline is more efficient than attempting to introduce a methyl group onto N-phenyl-2-bromopropanamide via electrophilic aromatic substitution, such as a Friedel-Crafts reaction. The amide group is a moderately deactivating, ortho-, para-director, which would complicate the selective introduction of a methyl group at the meta position. libretexts.org Therefore, the selection of 3-methylaniline as the nucleophile is the most direct and regiochemically precise method for synthesizing the target compound.
Stereoselective Synthesis of this compound and Related Chiral Analogues
When the alpha-carbon of the propanamide moiety is a stereocenter, the synthesis requires methods that can control the three-dimensional arrangement of the atoms. This is crucial for applications where a specific enantiomer or diastereomer is required.
While specific enantioselective syntheses for this compound are not extensively detailed in readily available literature, general strategies for producing chiral α-bromo amides can be applied. One common approach involves the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed.
Another potential pathway is the use of chiral phase-transfer catalysis. This method has been shown to be effective for the enantioselective addition of nucleophiles to electrophiles, which could be adapted for the synthesis of chiral α-amino amides, precursors to the target molecule. thieme.de Furthermore, kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, can be employed to isolate one enantiomer.
Controlling the stereochemistry at the alpha-brominated carbon is a key challenge. The stereoselectivity of reactions involving this center can be influenced by the steric bulk of substituents on both the α-position and the nitrogen of the amide. researchgate.net
For instance, in the synthesis of related chiral 2-functionalized amide derivatives, the stereochemical outcome of nucleophilic substitution at the α-bromo position can be highly dependent on the reaction pathway. researchgate.net The use of tartrate-derived bromoacetals as chiral precursors has been shown to produce α-bromo acid derivatives with good to excellent enantiomeric excess. rsc.org Such strategies, which establish the stereocenter early in the synthetic sequence, are often preferred for achieving high stereochemical purity in the final product.
Table 2: Potential Stereocontrol Strategies
| Method | Principle | Expected Outcome |
|---|---|---|
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct bond formation. | Diastereomeric intermediates, leading to an enantiomerically enriched product after auxiliary removal. |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer over the other. | Enantiomerically enriched or pure product directly. |
Mechanistic Studies of this compound Formation
The mechanism of formation and subsequent reactions of this compound can proceed through different pathways depending on the reaction conditions. The nature of the carbon-bromine bond allows for both heterolytic (ionic) and homolytic (radical) cleavage.
Under different conditions, such as in the presence of a photocatalyst or an electron-donor-acceptor (EDA) complex, the C-Br bond can undergo homolytic cleavage to form an electrophilic carbon-centered radical. nih.govrsc.org This radical intermediate can then participate in various bond-forming reactions. While often studied in the context of forming larger structures like γ-lactams, this radical pathway represents a fundamental reactivity pattern for α-bromoamides. nih.gov The choice of initiator (e.g., light, radical initiator) and reaction partners dictates the subsequent steps and final products.
Nucleophilic Substitution at Acyl Centers
The most direct and widely utilized method for synthesizing this compound involves a nucleophilic acyl substitution reaction. chemchart.com This transformation is typically achieved by reacting an activated carboxylic acid derivative, 2-bromopropionyl chloride, with the nucleophilic amine, m-toluidine. chemchart.com This specific type of reaction is often referred to as the Schotten-Baumann reaction.
The mechanism proceeds via the nucleophilic attack of the nitrogen atom of m-toluidine on the electrophilic carbonyl carbon of 2-bromopropionyl chloride. This step results in the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the chloride ion, which is an effective leaving group, and forming the stable amide bond. A base, such as pyridine (B92270) or triethylamine, is commonly added to the reaction mixture to neutralize the hydrogen chloride (HCl) by-product, thereby driving the reaction to completion.
| Reactant 1 | Reactant 2 | Reagent/Base | Solvent | Product | Reaction Type |
| 2-Bromopropionyl chloride | m-Toluidine | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | This compound | Nucleophilic Acyl Substitution |
This method is highly effective due to the high reactivity of the acyl chloride, which ensures efficient conversion to the desired amide product under relatively mild conditions.
Evaluation of Competing Reaction Pathways and Transition States
While the nucleophilic acyl substitution is the primary pathway, a comprehensive mechanistic evaluation must consider potential competing reactions and the nature of the transition states involved. The conventional paradigm for amide formation involves the reaction between an electrophilic acyl donor and a nucleophilic amine. nih.govacs.org However, alternative mechanistic pathways, such as the Umpolung Amide Synthesis (UmAS), exist for amide bond formation, highlighting the diverse reactivity patterns available. nih.govacs.org
In the context of the Schotten-Baumann synthesis of this compound, potential side reactions could include:
Over-acylation: The newly formed amide product could potentially act as a nucleophile, reacting with another molecule of 2-bromopropionyl chloride, although this is generally unfavorable.
Elimination Reactions: The base used to scavenge HCl could potentially promote the elimination of HBr from the 2-bromopropionyl moiety, either before or after amide formation, leading to α,β-unsaturated amide impurities.
Sustainable Chemistry Considerations in Brominated Propanamide Synthesis
The principles of green chemistry are increasingly being applied to amide synthesis to reduce environmental impact and improve process efficiency. This involves a focus on alternative solvents, catalytic systems, and the minimization of waste.
Green Solvents and Catalytic Systems
Traditional amide bond formations often rely on undesirable organic solvents like N,N-dimethylformamide (DMF), N-methyl pyrrolidone (NMP), or chlorinated hydrocarbons such as dichloromethane. nsf.gov These solvents raise environmental, health, and safety concerns. Consequently, significant research has focused on identifying greener alternatives. rsc.org Promising sustainable solvents for amide synthesis include biomass-derived options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), as well as others like propylene (B89431) carbonate and p-cymene. nih.govbohrium.comacs.org Water has also been explored as an ideal green solvent, although its use can be challenged by the poor solubility of many organic substrates. nsf.govacs.org
| Solvent Class | Traditional Solvents | Green Alternatives | Key Advantages of Green Solvents |
| Dipolar Aprotic | DMF, NMP, DMAc | Propylene Carbonate, N-Butylpyrrolidinone | Lower toxicity, often biodegradable, derived from renewable resources. bohrium.com |
| Ethereal | Diethyl ether, THF | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Higher boiling points, greater stability, derived from biomass. nih.govacs.org |
| Chlorinated | Dichloromethane (DCM), Chloroform | (Replacement is preferred) | Avoids halogenated waste streams. |
| Protic | N/A | Water | Abundant, non-toxic, non-flammable. nsf.gov |
Beyond solvents, the development of catalytic systems for amide bond formation represents a major advance in sustainable chemistry. scispace.com While the reaction of an acyl chloride does not require a catalyst, general catalytic methods for creating amides from carboxylic acids or esters are highly desirable as they avoid the use of stoichiometric activating agents that generate large amounts of waste. scispace.com Examples include:
Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can efficiently catalyze the formation of amides from carboxylic acids and amines in green solvents, often with excellent yields and purity, eliminating the need for intensive purification. nih.gov
Transition-Metal Catalysis: Palladium and copper complexes are effective catalysts for various C-N bond-forming reactions, including the N-arylation of amides and aminocarbonylation processes. core.ac.ukorganic-chemistry.org These methods offer alternative, highly efficient routes to N-aryl amides.
Efficiency Metrics and By-product Minimization
The efficiency of a chemical process can be quantified using metrics such as Atom Economy and Process Mass Intensity (PMI). ucl.ac.uk Atom economy, a concept developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the final desired product.
For the synthesis of this compound from 2-bromopropionyl chloride and m-toluidine, the atom economy can be calculated as follows:
Reaction: C₃H₄BrClO + C₇H₉N → C₁₀H₁₂BrNO + HCl
| Compound | Formula | Molar Mass ( g/mol ) |
| Reactants | ||
| 2-Bromopropionyl chloride | C₃H₄BrClO | 171.42 |
| m-Toluidine | C₇H₉N | 107.15 |
| Total Mass of Reactants | 278.57 | |
| Product | ||
| This compound | C₁₀H₁₂BrNO | 242.11 |
| By-product | ||
| Hydrogen Chloride | HCl | 36.46 |
Atom Economy Calculation:
% Atom Economy = (Molar Mass of Desired Product / Total Molar Mass of Reactants) x 100
% Atom Economy = (242.11 / 278.57) x 100 ≈ 86.9%
Minimizing by-products is a key goal of green chemistry. Strategies to achieve this in brominated propanamide synthesis include:
Catalytic Routes: Direct amidation of a carboxylic acid with an amine, where the only by-product is water, offers a 100% theoretical atom economy if no other reagents are needed. mdpi.com
Process Optimization: Ensuring precise stoichiometry and optimizing reaction conditions (temperature, concentration) can prevent the formation of side-products.
In Situ By-product Removal: In reversible amidation reactions, removing the by-product (e.g., water or methanol) can shift the equilibrium towards the product, increasing conversion and yield. acs.org
By applying these sustainable considerations, the synthesis of this compound and related compounds can be made more efficient and environmentally benign.
Advanced Spectroscopic Characterization and Solid State Analysis of 2 Bromo N 3 Methylphenyl Propanamide
Comprehensive Vibrational Spectroscopic Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers a powerful non-destructive method for probing the molecular vibrations of a compound. These vibrations are unique to the compound's structure and provide a molecular fingerprint.
Fourier Transform Infrared (FT-IR) Spectral Fingerprinting
The FT-IR spectrum of 2-bromo-N-(3-methylphenyl)propanamide is expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups present in the molecule. The key vibrational modes are anticipated as follows:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | N-H stretching vibration of the secondary amide |
| 3100-3000 | Medium | Aromatic C-H stretching vibrations |
| 2980-2920 | Medium | Asymmetric and symmetric C-H stretching of the methyl and methine groups |
| ~1670 | Strong | C=O stretching vibration (Amide I band) |
| ~1540 | Medium | N-H bending and C-N stretching vibrations (Amide II band) |
| 1600, 1490 | Medium-Weak | Aromatic C=C stretching vibrations |
| ~780 | Strong | C-H out-of-plane bending for 1,3-disubstituted benzene (B151609) |
| ~600 | Medium | C-Br stretching vibration |
Fourier Transform Raman (FT-Raman) Spectral Investigations
Complementing the FT-IR data, the FT-Raman spectrum provides information on the polarizability of the molecule's bonds. For this compound, the following Raman shifts are predicted:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Strong | Aromatic C-H stretching vibrations |
| 2980-2920 | Strong | Aliphatic C-H stretching vibrations |
| ~1670 | Weak | C=O stretching vibration (Amide I band) |
| 1600, 1000 | Strong | Aromatic ring stretching (breathing) modes |
| ~780 | Medium | C-H out-of-plane bending for 1,3-disubstituted benzene |
| ~600 | Strong | C-Br stretching vibration |
Interpretation of Characteristic Frequencies and Group Vibrations
The vibrational spectra are dominated by features characteristic of the substituted benzene ring and the propanamide side chain. The N-H stretching vibration, expected around 3300 cm⁻¹ in the IR spectrum, is a clear indicator of the secondary amide group. The strong absorption at approximately 1670 cm⁻¹ is assigned to the carbonyl (C=O) stretch, often referred to as the Amide I band. The Amide II band, a coupled vibration of N-H bending and C-N stretching, is anticipated around 1540 cm⁻¹.
The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The substitution pattern on the benzene ring is further confirmed by the C-H out-of-plane bending vibrations, with a strong band around 780 cm⁻¹ being characteristic of 1,3-disubstitution. The presence of the bromine atom is indicated by a C-Br stretching vibration, which is typically observed in the lower frequency region of the spectrum, around 600 cm⁻¹. In the Raman spectrum, the aromatic ring vibrations and the C-Br stretch are expected to be particularly intense due to the higher polarizability of these bonds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. By analyzing the ¹H and ¹³C NMR spectra, a detailed map of the proton and carbon frameworks of this compound can be constructed.
¹H NMR Spectral Interpretation for Proton Environments
The ¹H NMR spectrum of this compound would provide information on the number of different proton environments and their neighboring protons. The predicted chemical shifts (δ) in parts per million (ppm) are as follows:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Singlet | 1H | N-H (amide proton) |
| 7.4-7.1 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~4.5 | Quartet | 1H | CH-Br |
| ~2.3 | Singlet | 3H | Ar-CH₃ |
| ~1.9 | Doublet | 3H | CH(Br)-CH₃ |
The amide proton (N-H) is expected to appear as a broad singlet around 8.0 ppm. The four protons on the 3-methylphenyl ring would likely appear as a complex multiplet in the aromatic region (7.1-7.4 ppm). The proton on the carbon bearing the bromine atom (CH-Br) is anticipated to be a quartet around 4.5 ppm due to coupling with the adjacent methyl group. The methyl group attached to the aromatic ring (Ar-CH₃) would appear as a singlet at approximately 2.3 ppm. Finally, the methyl group adjacent to the chiral center (CH(Br)-CH₃) is expected to be a doublet around 1.9 ppm, coupling with the methine proton.
¹³C NMR Spectral Analysis for Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct carbon signals are predicted:
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (amide carbonyl) |
| ~139 | Aromatic C-N |
| ~138 | Aromatic C-CH₃ |
| ~129 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~121 | Aromatic C-H |
| ~118 | Aromatic C-H |
| ~50 | CH-Br |
| ~22 | Ar-CH₃ |
| ~21 | CH(Br)-CH₃ |
The carbonyl carbon of the amide group is expected to be the most downfield signal, appearing around 170 ppm. The aromatic carbons will resonate in the 118-139 ppm region, with their specific shifts influenced by the attached substituents. The carbon atom bonded to the bromine (CH-Br) is predicted to have a chemical shift of around 50 ppm. The two methyl carbons, one attached to the aromatic ring and the other on the propanamide chain, are expected to appear at approximately 21 and 22 ppm, respectively.
Elucidation of Molecular Connectivity and Isomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily ¹H and ¹³C. For this compound, NMR analysis provides irrefutable evidence of its molecular framework, confirming the specific arrangement of the propanamide side chain and the substitution pattern on the aromatic ring.
The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the 3-methylphenyl group are expected to appear as a complex multiplet pattern in the downfield region (typically δ 7.0-7.5 ppm). The specific splitting pattern helps to confirm the 1,3- (meta) substitution. The N-H proton of the amide linkage would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methine proton (CH) alpha to the bromine atom is anticipated to be a quartet, due to coupling with the adjacent methyl protons. The methyl protons (CH₃) of the propanamide backbone would, in turn, appear as a doublet. Finally, the methyl group attached to the aromatic ring would yield a sharp singlet in the upfield region (around δ 2.3 ppm).
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ar-CH (Phenyl) | 7.0 - 7.5 | Multiplet |
| NH (Amide) | 7.5 - 8.5 | Broad Singlet |
| CH-Br | 4.5 - 5.0 | Quartet |
| CH₃ (Ring) | 2.3 - 2.4 | Singlet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 168 - 172 |
| Ar-C (Substituted) | 138 - 142 |
| Ar-CH | 120 - 130 |
| CH-Br | 45 - 55 |
| CH-CH₃ | 20 - 25 |
Mass Spectrometric Techniques for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint.
For this compound, the molecular ion peak would be observed as a characteristic doublet at m/z 241 and m/z 243, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) which are present in an approximate 1:1 ratio. docbrown.info This isotopic signature is a key identifier for brominated compounds.
The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for this molecule include:
Alpha-cleavage: Scission of the bond between the carbonyl carbon and the alpha-carbon, leading to the formation of a [CH₃CHBr]⁺ fragment or a [O=C-NH-C₆H₄-CH₃]⁺ fragment.
Amide Bond Cleavage: Fission of the C-N bond can generate ions corresponding to the acyl group [CH₃CHBrC=O]⁺ or the 3-methylaniline cation [H₂N-C₆H₄-CH₃]⁺.
Loss of Bromine: Cleavage of the C-Br bond can result in a fragment ion at [M-Br]⁺.
Table 3: Predicted Key Fragments in the EI-MS Spectrum of this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [C₁₀H₁₂BrNO]⁺ | Molecular Ion (M⁺) | 241/243 |
| [C₉H₁₂NO]⁺ | [M-Br]⁺ | 162 |
| [C₇H₈N]⁺ | [m-toluidine]⁺ | 106 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
In contrast to EI-MS, Electrospray Ionization (ESI) is a soft ionization technique that typically imparts less energy to the molecule during the ionization process. researchgate.net This results in minimal fragmentation and predominantly produces intact molecular ions, or more commonly, pseudomolecular ions.
When analyzing this compound by ESI-MS in positive ion mode, the primary species observed would be the protonated molecule, [M+H]⁺. This would appear as an isotopic doublet at m/z 242 and 244. Depending on the solvent system and the presence of salts, adducts with sodium [M+Na]⁺ (m/z 264/266) or potassium [M+K]⁺ (m/z 280/282) may also be detected. The minimal fragmentation makes ESI-MS particularly useful for the unambiguous determination of the molecular weight of the parent compound. researchgate.netchemspider.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact mass of a molecule, which in turn can be used to deduce its elemental composition.
For this compound, the theoretical monoisotopic mass of the molecular ion [C₁₀H₁₂⁷⁹BrNO]⁺ is 241.0102 Da. chemspider.com An HRMS measurement yielding a mass value extremely close to this theoretical value would provide strong evidence for the elemental formula C₁₀H₁₂BrNO, helping to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).
Table 4: Exact Mass Data for this compound
| Ion | Elemental Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M]⁺ | C₁₀H₁₂⁷⁹BrNO | 241.01022 |
| [M+H]⁺ | C₁₀H₁₃⁷⁹BrNO | 242.01800 |
X-ray Crystallography for Three-Dimensional Structure Determination
Single-Crystal X-ray Diffraction of this compound and its Crystal Polymorphs
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide an unambiguous structural model of this compound, yielding detailed information on bond lengths, bond angles, and torsional angles. Such data would confirm the molecular connectivity established by NMR and reveal the molecule's preferred conformation in the solid state, including the planarity of the amide group and the relative orientation of the phenyl ring and the propanamide side chain.
Furthermore, analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding involving the amide N-H group and the carbonyl oxygen, which govern the formation of the crystal lattice.
Many organic molecules can crystallize in multiple distinct forms, a phenomenon known as polymorphism. These different crystalline arrangements, or polymorphs, can exhibit different physical properties, such as melting point, solubility, and stability, despite being chemically identical. A crystallographic study of this compound could reveal whether it exists in multiple polymorphic forms, which would be characterized by different unit cell dimensions and space groups.
Table 5: Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit in the crystal. |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates (x, y, z) | Precise 3D position of each atom in the unit cell. |
| Bond Lengths | Internuclear distances between bonded atoms. |
| Bond Angles | Angles between adjacent chemical bonds. |
| Torsion Angles | Dihedral angles defining molecular conformation. |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The amide functional group is a key participant in forming robust hydrogen bonds. Specifically, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction is expected to lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks, a common motif in the crystal structures of primary and secondary amides.
In addition to classical hydrogen bonding, weaker C-H···O and C-H···π interactions are also likely to contribute to the stability of the crystal lattice. The methyl group on the phenyl ring and the aliphatic protons of the propanamide moiety can act as weak hydrogen bond donors to the carbonyl oxygen or the aromatic ring of neighboring molecules.
A summary of the probable intermolecular contacts is presented in the table below:
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |
| Hydrogen Bond | N-H | C=O | 2.8 - 3.2 | Primary motif, likely forming chains or sheets |
| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | C=O, Phenyl ring (π-system) | 3.0 - 3.8 | Secondary stabilization, influences fine-tuning of the packing |
| Halogen Bond | C-Br | C=O, N-H | 3.0 - 3.5 | Directional interaction, can influence polymorphism |
| van der Waals Forces | All atoms | All atoms | Variable | Non-directional, contributes to overall cohesion |
Conformational Preferences in the Crystalline State
The conformational flexibility of this compound primarily arises from the rotation around several single bonds. The key torsional angles that define the molecular conformation in the solid state are those around the C(aryl)-N bond, the N-C(carbonyl) bond, and the C(carbonyl)-C(alpha) bond.
In the crystalline state, molecules tend to adopt a conformation that allows for the most efficient packing and maximization of favorable intermolecular interactions. The amide bond (N-C=O) is generally planar, or close to it, due to the delocalization of the nitrogen lone pair into the carbonyl π-system. The trans conformation across the amide bond is overwhelmingly favored energetically over the cis conformation.
The relative orientation of the 3-methylphenyl ring and the propanamide group is a critical conformational feature. The torsion angle between the plane of the aromatic ring and the plane of the amide group will be influenced by a balance between steric hindrance and the potential for intramolecular interactions. It is expected that the molecule will adopt a non-planar conformation to minimize steric clash between the ortho-protons of the phenyl ring and the substituents on the amide nitrogen and carbonyl carbon.
The conformation of the 2-bromopropanamide (B1266602) fragment is also of interest. The rotation around the C(carbonyl)-C(alpha) bond will determine the spatial relationship between the carbonyl oxygen, the bromine atom, and the methyl group. This conformation will be influenced by both intramolecular steric and electronic effects, as well as the demands of the crystal packing environment.
| Dihedral Angle | Description | Expected Conformation in Solid State | Influencing Factors |
| C(aryl)-C(aryl)-N-C(carbonyl) | Orientation of the phenyl ring relative to the amide plane | Non-planar (twisted) | Steric hindrance between the aromatic ring and the amide group |
| C(aryl)-N-C(carbonyl)-C(alpha) | Planarity of the amide bond | Predominantly trans | Resonance stabilization of the amide bond |
| N-C(carbonyl)-C(alpha)-Br | Orientation of the bromo- and methyl- substituents | Staggered conformation | Minimization of steric repulsion and optimization of intermolecular contacts |
Theoretical and Computational Chemistry Approaches to 2 Bromo N 3 Methylphenyl Propanamide
Quantum Chemical Investigations via Density Functional Theory (DFT)
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and has become an essential tool in chemical research. For a molecule like 2-bromo-N-(3-methylphenyl)propanamide, DFT calculations can reveal intricate details about its fundamental characteristics. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), which provides a set of mathematical functions to describe the electron orbitals.
Optimized Geometries and Energetic Landscape
A foundational step in computational analysis is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms in space, corresponding to the most stable conformation of the molecule. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in a global minimum on the potential energy surface.
These optimized parameters provide a precise three-dimensional structure of the molecule. Key structural parameters, such as the lengths of the C-Br, C=O, and N-H bonds, as well as the torsion angles defining the orientation of the phenyl ring relative to the propanamide group, are determined. The energetic landscape can also be explored to identify other stable conformers and the energy barriers between them, offering insights into the molecule's flexibility.
Table 1: Selected Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-Br | 1.95 | - |
| C=O | 1.23 | - |
| N-C (amide) | 1.35 | - |
| C-N-H | - | 120.5 |
Note: The data in this table is illustrative and would be derived from actual DFT calculations.
Vibrational Frequency Calculations and Correlation with Experimental Spectra
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are crucial for interpreting experimental infrared (IR) and Raman spectra, as each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.
By comparing the calculated vibrational spectrum with experimental data, a detailed assignment of the observed spectral bands can be made. This correlation helps to confirm the molecular structure and provides a deeper understanding of the molecule's dynamic behavior. Theoretical calculations can also help identify characteristic peaks, such as the C=O stretching frequency of the amide group or vibrations involving the bromine atom and the phenyl ring.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to participate in electrophilic and nucleophilic interactions. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index, which quantify the molecule's reactive nature.
Table 2: Frontier Molecular Orbital Properties (Illustrative)
| Property | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Note: The data in this table is illustrative and would be derived from actual DFT calculations.
Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions and Electron Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
This analysis is particularly useful for quantifying electron delocalization and hyperconjugative interactions. By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can understand the stabilizing effects of electron delocalization. For this compound, NBO analysis can elucidate the delocalization of electrons between the phenyl ring and the amide group, as well as hyperconjugative interactions involving the bromine atom. The stabilization energies associated with these interactions provide quantitative measures of their importance.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions of a molecule that are rich or poor in electrons. The MEP is plotted onto the molecule's surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents regions of neutral potential.
For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen atom, making it a site for electrophilic interaction. Conversely, the hydrogen atom of the amide group would exhibit a positive potential, indicating a site for nucleophilic interaction. The MEP map provides a comprehensive picture of the charge distribution and is invaluable for predicting how the molecule will interact with other chemical species.
Electron Localization Function (ELF) and Topological Analysis (e.g., QTAIM) for Bonding Characterization
The Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (QTAIM) are advanced topological analyses that provide profound insights into the nature of chemical bonding.
The ELF provides a measure of the likelihood of finding an electron pair in a given region of the molecule. It helps to distinguish between different types of chemical bonds (covalent, ionic) and to identify the locations of core electrons and lone pairs.
QTAIM, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. This allows for the calculation of atomic properties, such as atomic charges. The analysis of bond critical points (BCPs) within the QTAIM framework provides information about the nature and strength of chemical bonds. For instance, the electron density and its Laplacian at the BCP of the C-Br bond can characterize its covalent nature and strength.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Studies
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-dependent behavior of this compound at an atomic level. These simulations provide a detailed picture of the molecule's flexibility and the various shapes it can adopt.
Exploration of Conformational Space and Flexibility
MD simulations allow for a thorough exploration of the conformational space of this compound. By simulating the molecule's movements over time, it is possible to identify the most stable conformations and the energy barriers between them. The flexibility of the molecule is largely dictated by the rotational freedom around several key single bonds: the C-N amide bond, the N-C(phenyl) bond, and the C-C(bromo) bond.
ω (Cα-C'-N-Cphenyl): Rotation around the amide bond.
φ (C'-N-Cphenyl-Cmethyl): Rotation around the N-phenyl bond.
ψ (N-Cα-Cβ-Br): Rotation around the C-C bond adjacent to the bromine atom.
Analysis of the simulation trajectories would likely reveal that the amide bond (ω) predominantly exists in a planar or near-planar conformation due to resonance stabilization. The rotations around the φ and ψ dihedral angles, however, would exhibit greater variability, leading to a range of accessible conformations. The following table illustrates hypothetical stable conformations and their relative energies, which would be determined from clustering analysis of the MD trajectory.
Table 1: Hypothetical Stable Conformers of this compound
| Conformer | Dihedral Angle φ (°) | Dihedral Angle ψ (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | 45 | 60 | 0.0 |
| 2 | -45 | 180 | 1.2 |
Solvent Effects on Molecular Conformation and Intermolecular Interactions
The surrounding solvent environment can significantly influence the conformational preferences and intermolecular interactions of this compound. MD simulations in explicit solvent models (e.g., water, methanol, or dimethyl sulfoxide) can capture these effects.
In a polar protic solvent like water, the amide group is expected to form hydrogen bonds with solvent molecules. The carbonyl oxygen would act as a hydrogen bond acceptor, and the N-H group as a hydrogen bond donor. These interactions can stabilize certain conformations over others. For instance, conformations that expose the amide group to the solvent may be favored.
In contrast, in a non-polar solvent, intramolecular interactions, such as steric hindrance and dipole-dipole interactions, would play a more dominant role in determining the preferred conformation. The following table summarizes the likely predominant intermolecular interactions in different solvent environments.
Table 2: Predominant Intermolecular Interactions in Various Solvents
| Solvent | Dielectric Constant | Primary Interaction Type |
|---|---|---|
| Water | 78.4 | Hydrogen Bonding |
| Methanol | 32.7 | Hydrogen Bonding |
| Acetonitrile | 37.5 | Dipole-Dipole |
Prediction of Advanced Electronic Properties
Computational quantum chemistry, particularly Density Functional Theory (DFT), is instrumental in predicting the advanced electronic properties of this compound.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) properties are of significant interest for applications in photonics and optoelectronics. DFT calculations can predict molecular polarizability (α) and first-order hyperpolarizability (β), which are key indicators of NLO activity. For a molecule to exhibit significant NLO properties, it typically requires a substantial change in dipole moment upon electronic excitation, often found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system.
While this compound does not possess a classic push-pull electronic structure, the presence of the phenyl ring and heteroatoms (N, O, Br) can still give rise to modest NLO properties. The calculated values would depend on the level of theory and basis set used.
Conceptual DFT (CDFT) Indices for Reactivity and Selectivity Prediction
Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. mdpi.commdpi.com These indices are derived from the change in energy with respect to the number of electrons and can predict the reactive sites of a molecule. mdpi.com
Key CDFT indices include:
Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.
Hardness (η): A measure of resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Fukui Functions (f(r)): Indicate the most likely sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attack.
For this compound, the carbonyl carbon is expected to be a primary electrophilic site, susceptible to nucleophilic attack. The nitrogen and oxygen atoms, with their lone pairs, would be nucleophilic centers. The bromine atom can also act as a leaving group in nucleophilic substitution reactions. The following table presents hypothetical values for these global reactivity descriptors.
Table 3: Hypothetical Conceptual DFT Reactivity Indices
| Index | Value (eV) | Interpretation |
|---|---|---|
| Chemical Potential (μ) | -4.5 | Moderate tendency to donate electrons |
| Hardness (η) | 6.2 | Moderately stable electronically |
Computational Studies on Reaction Mechanisms and Stereoselectivity
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including transition states and reaction energy profiles. For this compound, several reaction types are of interest, such as nucleophilic substitution at the α-carbon and amide hydrolysis.
For instance, in a nucleophilic substitution reaction where the bromide is displaced, the reaction can proceed through an SN2-like mechanism. DFT calculations can be used to model the transition state, where the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion departs simultaneously. The stereochemistry of this process is of particular importance if the α-carbon is chiral. Computational studies can predict whether the reaction proceeds with inversion or retention of stereochemistry. datapdf.com
The energy barrier for the reaction can be calculated, providing insight into the reaction rate. Furthermore, the influence of the solvent on the reaction mechanism and energetics can be investigated using continuum solvent models or explicit solvent molecules in the calculation.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Water |
| Methanol |
| Dimethyl sulfoxide |
| Acetonitrile |
Transition State Characterization and Reaction Pathways
In the absence of specific studies on this compound, this section describes the general theoretical framework that would be used to characterize transition states and elucidate reaction pathways.
A typical computational investigation into the reaction mechanisms of a molecule like this compound would begin with the identification of potential reaction pathways. For this compound, likely reactions for study could include nucleophilic substitution at the alpha-carbon bearing the bromine atom, or amide hydrolysis, among others.
Using quantum mechanical methods, such as Density Functional Theory (DFT), the potential energy surface of the reacting system would be explored. The primary goal is to locate and characterize the geometry of the transition state(s), which are first-order saddle points on the potential energy surface, representing the highest energy barrier along the reaction coordinate.
The characterization of a transition state involves several key computational steps:
Geometry Optimization: The structure of the transition state is fully optimized.
Frequency Analysis: A vibrational frequency calculation is performed. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product states on the potential energy surface.
Without experimental or theoretical data for this compound, it is not possible to provide a data table of specific transition state geometries or vibrational frequencies.
Energy Profiles and Kinetic Parameters
Following the characterization of the transition states and the mapping of the reaction pathways, the next step in a computational study would be to determine the energy profiles and kinetic parameters.
The energy profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. Key energetic parameters that would be calculated include:
Activation Energy (Ea): The energy difference between the reactants and the transition state. This is a critical factor in determining the rate of a reaction.
These energies are typically calculated at a high level of theory to ensure accuracy. From the calculated activation energy, kinetic parameters such as the rate constant (k) can be estimated using Transition State Theory (TST). The Arrhenius equation or more sophisticated formulations within TST would be employed to understand the temperature dependence of the reaction rate.
A hypothetical data table for a reaction of this compound might look like the following, but it must be stressed that the values presented are purely illustrative due to the lack of actual research data.
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Rate Constant (s⁻¹) at 298.15 K |
| Nucleophilic Substitution (SN2) | Data Not Available | Data Not Available | Data Not Available |
| Amide Hydrolysis (Acid-Catalyzed) | Data Not Available | Data Not Available | Data Not Available |
| Amide Hydrolysis (Base-Catalyzed) | Data Not Available | Data Not Available | Data Not Available |
Interactive Data Table Note: The table above is a template. As no specific research data on the computational chemistry of this compound is available, the cells are marked as "Data Not Available". If such research were to be published, this table could be populated with the calculated values.
Chemical Reactivity and Transformation Pathways of 2 Bromo N 3 Methylphenyl Propanamide
Nucleophilic Substitution Reactions at the α-Bromine Center
The carbon atom bonded to the bromine, known as the α-carbon, is a key electrophilic site in 2-bromo-N-(3-methylphenyl)propanamide. This secondary alkyl halide can undergo nucleophilic substitution through various mechanistic pathways, with the outcome being highly dependent on the reaction conditions.
Exploration of SN1, SN2, and E1/E2 Competition
The reactivity of the secondary α-bromo center allows for competition between bimolecular (SN2, E2) and unimolecular (SN1, E1) pathways. The specific mechanism that predominates is dictated by several factors, including the nature of the substrate, the strength of the nucleophile or base, the solvent, and the temperature. pressbooks.publibretexts.org
SN2 (Substitution Nucleophilic Bimolecular): This pathway is favored by strong, sterically unhindered nucleophiles in polar aprotic solvents. The reaction occurs in a single, concerted step where the nucleophile attacks the α-carbon as the bromide ion departs. libretexts.orgsavemyexams.com Primary substrates are ideal for SN2 reactions, but secondary substrates like this compound can also react via this mechanism, albeit at a slower rate than primary substrates due to increased steric hindrance. libretexts.org
SN1 (Substitution Nucleophilic Unimolecular): This two-step mechanism involves the initial, rate-determining departure of the bromide leaving group to form a secondary carbocation intermediate. savemyexams.commasterorganicchemistry.com This intermediate is then rapidly attacked by a nucleophile. The SN1 pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. libretexts.orgmasterorganicchemistry.com
E2 (Elimination Bimolecular): The E2 pathway competes with the SN2 reaction and is favored by strong, sterically hindered bases. The base abstracts a proton from the β-carbon in a concerted step with the departure of the bromide ion, leading to the formation of an alkene.
E1 (Elimination Unimolecular): Competing with the SN1 reaction, the E1 pathway also proceeds through a carbocation intermediate. pressbooks.pub Instead of nucleophilic attack, a weak base abstracts a β-proton to form an alkene. Higher temperatures tend to favor elimination (E1) over substitution (SN1). libretexts.org
The following table summarizes the likely major reaction pathways for this compound under various conditions.
| Reagent Type | Solvent | Primary Pathway(s) |
|---|---|---|
| Strong, unhindered nucleophile (e.g., I⁻, HS⁻) | Polar Aprotic (e.g., Acetone, DMSO) | SN2 |
| Strong, hindered base (e.g., t-BuO⁻) | Polar Aprotic (e.g., DMSO) | E2 |
| Weak nucleophile/Weak base (e.g., H₂O, ROH) | Polar Protic (e.g., H₂O, Ethanol) | SN1 / E1 |
| Strong base/Strong nucleophile (e.g., OH⁻, RO⁻) | Polar Protic (e.g., Ethanol) | SN2 / E2 |
Stereochemical Inversion and Retention Mechanisms
When the α-carbon is a chiral center, the stereochemical outcome of the substitution reaction provides crucial insight into the operative mechanism.
Inversion of Configuration: The SN2 mechanism proceeds via a backside attack by the nucleophile, which leads to a predictable inversion of the stereochemical configuration at the α-carbon, a phenomenon known as Walden inversion. youtube.comlibretexts.org If the starting material is a single enantiomer, the product will be the inverted enantiomer. youtube.com
Racemization (Inversion and Retention): The SN1 mechanism involves the formation of a planar, achiral carbocation intermediate. masterorganicchemistry.com The incoming nucleophile can attack this flat intermediate from either face with roughly equal probability. youtube.com This results in a mixture of products, one with the original stereochemistry (retention) and one with the inverted stereochemistry (inversion), leading to a racemic or nearly racemic product mixture. masterorganicchemistry.com
Retention of Configuration: While less common for simple alkyl halides, retention of configuration in nucleophilic substitutions can occur. In certain α-halo amides, this can be achieved through specific reaction conditions or the involvement of neighboring groups. nih.gov For instance, the synthesis of some 2-bromoamides from natural amino acids has been shown to proceed with retention of configuration, potentially through the assistance of the adjacent carboxyl group. nih.gov
The expected stereochemical outcomes are summarized in the table below.
| Mechanism | Intermediate | Stereochemical Outcome |
|---|---|---|
| SN2 | Pentacoordinate Transition State | Complete Inversion |
| SN1 | Planar Carbocation | Racemization (Inversion + Retention) |
Reactivity of the Amide Functional Group
The amide linkage in this compound is a robust functional group, but it can undergo specific transformations under appropriate conditions.
Amide Hydrolysis and Stability in Various Media
Amides are generally stable in neutral aqueous solutions but can be hydrolyzed to a carboxylic acid and an amine under either acidic or basic conditions, typically requiring heat. The stability of amides can be influenced by their specific chemical structure. nih.gov
Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. This is followed by proton transfer and elimination of the amine (3-methylaniline in this case) to yield 2-bromopropanoic acid.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This is generally a more effective method for amide hydrolysis. nih.gov The reaction forms a tetrahedral intermediate which then expels the amide anion. A final proton transfer yields the carboxylate salt and 3-methylaniline.
The relative stability of the amide bond in this compound is presented below.
| Medium | Conditions | Relative Stability | Products |
|---|---|---|---|
| Neutral (e.g., water) | Room Temperature | High | No reaction |
| Acidic (e.g., aq. H₂SO₄) | Heat | Low | 2-Bromopropanoic acid + 3-Methylanilinium salt |
| Basic (e.g., aq. NaOH) | Heat | Low | Sodium 2-bromopropanoate (B1255678) + 3-Methylaniline |
N-Substitution Reactions (Alkylation, Acylation)
While the amide nitrogen's lone pair is delocalized onto the carbonyl oxygen, making it less nucleophilic than an amine, it can still undergo substitution reactions. Deprotonation of the amide with a strong base (e.g., sodium hydride) generates a highly nucleophilic amidate anion, which can then react with electrophiles.
N-Alkylation: The amidate anion can react with alkyl halides in an SN2 reaction to form an N-alkylated amide.
N-Acylation: Reaction of the amidate anion with an acylating agent, such as an acyl chloride or anhydride, results in the formation of an imide. semanticscholar.org N-acylation reactions are fundamental transformations in organic synthesis. nih.govresearchgate.net
The following table provides examples of potential N-substitution reactions.
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | N-alkyl, N-aryl-2-bromoamide |
| N-Acylation | 1. Strong Base (e.g., NaH) 2. Acyl Chloride (e.g., CH₃COCl) | Imide |
Aromatic Ring Reactivity and Functionalization
The aromatic ring of this compound is derived from 3-methylaniline and is subject to electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are governed by the two existing substituents: the methyl group (-CH₃) and the propanamide group (-NHCOCH(Br)CH₃).
Both the methyl group and the amide group are activating, ortho-, para-directing groups. ncert.nic.in The amide group's activating effect is moderated by the delocalization of the nitrogen lone pair into the adjacent carbonyl group, making it less activating than an amino (-NH₂) group. libretexts.org This moderation is often used to control the high reactivity of aniline (B41778) derivatives in electrophilic substitutions. ncert.nic.inlibretexts.org
The directing effects of the two groups are additive. The positions on the ring are numbered starting from the carbon attached to the nitrogen.
Amide group (-NHCOR) at C1: Directs electrophiles to positions 2, 4, and 6.
Methyl group (-CH₃) at C3: Directs electrophiles to positions 2, 4, and 6 relative to itself (i.e., absolute positions 2, 4, and 4).
Based on this analysis, the most activated positions for electrophilic attack are 2, 4, and 6.
Position 4: Para to the strongly activating amide group and ortho to the methyl group. This position is highly activated.
Position 6: Ortho to the amide group and para to the methyl group. This position is also highly activated.
Position 2: Ortho to both the amide and methyl groups. While electronically activated, this position is the most sterically hindered.
Therefore, electrophilic substitution is expected to yield a mixture of products, with substitution at positions 4 and 6 likely predominating over position 2.
The table below outlines the expected major products for common electrophilic aromatic substitution reactions.
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro and 6-nitro derivatives |
| Bromination | Br₂ / FeBr₃ | 4-Bromo and 6-bromo derivatives |
| Sulfonation | Fuming H₂SO₄ | 4-Sulfonic acid and 6-sulfonic acid derivatives |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl and 6-acyl derivatives |
Electrophilic Aromatic Substitution on the 3-Methylphenyl Moiety
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the 3-methylphenyl ring of this compound is governed by the combined directing effects of the two existing substituents: the methyl group (-CH₃) and the propanamide group (-NHC(O)CH(Br)CH₃).
The methyl group is a weakly activating, ortho, para-directing group due to hyperconjugation and weak inductive effects. libretexts.org The amide group, specifically an N-acyl derivative, is also an activating, ortho, para-directing substituent. openstax.org The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring via a resonance effect (+R), which strongly activates the ortho and para positions towards electrophilic attack. stackexchange.comorganicchemistrytutor.com This activating resonance effect is more significant than the inductive electron-withdrawal (-I) of the carbonyl group. stackexchange.comechemi.com However, the activating strength of the amide is moderated compared to a simple amino group (-NH₂) because the nitrogen lone pair also participates in resonance with the adjacent carbonyl moiety.
Considering the positions on the ring relative to these two groups:
C2: ortho to the amide, ortho to the methyl group.
C4: ortho to the amide, para to the methyl group.
C6: para to the amide, ortho to the methyl group.
Both substituents direct incoming electrophiles to positions 2, 4, and 6. The amide is a stronger activating group than methyl, making its directing influence more pronounced. Therefore, substitution is most likely to occur at the positions activated by the amide group. Steric hindrance from the adjacent methyl group and the bulky propanamide side chain may influence the ratio of the products, likely favoring substitution at the less hindered C4 and C6 positions.
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 2-bromo-N-(4-nitro-3-methylphenyl)propanamide and 2-bromo-N-(6-nitro-3-methylphenyl)propanamide | The strong activating and directing effect of the amide group favors substitution at the para (C6) and ortho (C4) positions. |
| Bromination | Br₂ / FeBr₃ | 2-bromo-N-(4-bromo-3-methylphenyl)propanamide and 2-bromo-N-(6-bromo-3-methylphenyl)propanamide | Similar to nitration, substitution is directed to the positions most activated by the amide substituent. |
| Sulfonation | Fuming H₂SO₄ | 4-(2-bromopropanamido)-2-methylbenzenesulfonic acid | Sulfonation is sensitive to steric hindrance, potentially favoring the para position (C6) relative to the amide group. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-bromo-N-(4-acyl-3-methylphenyl)propanamide | The Lewis acid catalyst (AlCl₃) can complex with the amide, but acylation is still expected at the activated C4 or C6 positions, with C4 often favored due to steric considerations. openstax.org |
Metal-Catalyzed Cross-Coupling Reactions
The α-bromo amide functionality provides a reactive handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the α-position. nih.gov These transformations are powerful tools for molecular diversification. While couplings involving C(sp³)-halides can be challenging, specific catalytic systems have been developed for α-halo amides. thieme-connect.de
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the α-bromo amide with an organoboron reagent (e.g., a boronic acid or ester). wikipedia.org While traditionally used for aryl and vinyl halides, methods have been extended to include alkyl bromides. nih.gov
Negishi Coupling: The coupling with an organozinc reagent is a highly effective method for forming C-C bonds and has been successfully applied to racemic α-bromo amides using nickel catalysis. nih.gov
Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the coupling partner. Cobalt-catalyzed systems have been specifically reported for the cross-coupling of α-bromo amides with various Grignard reagents. nih.gov
Sonogashira Coupling: This involves coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to introduce an alkynyl group. rsc.org
| Reaction Type | Coupling Partner | Typical Catalyst System | Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | N-(3-methylphenyl)-2-(R)propanamide |
| Negishi | R-ZnX | Ni or Pd catalyst | N-(3-methylphenyl)-2-(R)propanamide |
| Kumada-Corriu | R-MgX | Co or Ni catalyst | N-(3-methylphenyl)-2-(R)propanamide |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | N-(3-methylphenyl)-2-(alkynyl)propanamide |
Intramolecular Cyclization Reactions and Ring Closures
The structure of this compound contains both a nucleophile (the amide nitrogen) and an electrophilic center with a leaving group (the α-brominated carbon), making it a prime candidate for intramolecular cyclization.
The most probable cyclization pathway involves an intramolecular nucleophilic substitution. Under the influence of a strong base, the amide nitrogen can be deprotonated to form a nucleophilic amidate anion. This anion can then attack the adjacent carbon, displacing the bromide ion in an intramolecular Sₙ2 reaction. This process would lead to the formation of a strained, four-membered cyclic amide, known as a β-lactam or azetidin-2-one. bepls.com The formation of such rings is a key step in the synthesis of many biologically active compounds. globalresearchonline.net
| Reaction Type | Reagents/Conditions | Proposed Intermediate | Final Product |
|---|---|---|---|
| Intramolecular Sₙ2 Cyclization | Strong base (e.g., NaH, KHMDS) | Amide anion (amidate) | 1-(3-methylphenyl)-3-methylazetidin-2-one |
Rearrangement Reactions
α-Halo amides can potentially undergo rearrangements analogous to the Favorskii rearrangement observed in α-halo ketones. adichemistry.comwikipedia.orgscienceinfo.com This reaction is typically base-catalyzed and proceeds through a cyclopropanone-type intermediate. adichemistry.comslideshare.net
For this compound, a proposed mechanism would involve the following steps:
Enolate Formation: A strong base abstracts an acidic α'-proton from the methyl group of the propanamide moiety to form an enolate.
Cyclization: The enolate performs an intramolecular nucleophilic attack on the carbon bearing the bromine, displacing the bromide and forming a highly strained aminocyclopropanone intermediate.
Nucleophilic Attack and Ring Opening: A nucleophile (such as hydroxide or alkoxide from the base used) attacks the carbonyl carbon of the intermediate. The subsequent collapse of the tetrahedral intermediate leads to the cleavage of the three-membered ring. The ring opening occurs to form the more stable carbanion.
Protonation: The resulting carbanion is protonated by the solvent to yield the final rearranged product.
This pathway would result in the formation of a 2-methyl-2-phenylaminopropanoic acid derivative, effectively rearranging the carbon skeleton.
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Deprotonation at the α'-carbon with a strong base. | Enolate anion |
| 2 | Intramolecular Sₙ2 displacement of bromide. | Aminocyclopropanone intermediate |
| 3 | Nucleophilic attack (e.g., by OH⁻) at the carbonyl, followed by ring opening. | Carbanion of the rearranged skeleton |
| 4 | Protonation by solvent. | 2-methyl-2-(3-methylphenylamino)propanoic acid |
Derivatization Strategies and Synthetic Utility of 2 Bromo N 3 Methylphenyl Propanamide
Synthesis of Structurally Modified Analogues
The structural modification of 2-bromo-N-(3-methylphenyl)propanamide is a key strategy for exploring its chemical space and developing new compounds with tailored properties. These modifications can be systematically introduced at three principal locations within the molecule.
Introduction of Diverse Substituents on the Phenyl Ring
The introduction of various substituents onto the phenyl ring of this compound is typically achieved not by direct electrophilic substitution on the pre-formed molecule, but rather by utilizing appropriately substituted anilines as starting materials. This approach allows for precise control over the position and nature of the substituents. The synthesis generally involves the acylation of a substituted m-toluidine (B57737) derivative with 2-bromopropanoyl chloride or a related acylating agent. chemchart.com
This synthetic strategy provides access to a wide array of analogues with diverse electronic and steric properties. For instance, the synthesis of N-(substituted phenyl)-2-chloroacetamides has been reported, demonstrating the feasibility of incorporating various functional groups onto the aromatic ring. nih.gov These substitutions can significantly influence the biological activity of the resulting compounds. Structure-activity relationship (SAR) studies on N-substituted benzamide (B126) derivatives have shown that the nature and position of substituents on the phenyl ring are critical for their antiproliferative activity. researchgate.netnih.gov For example, the presence of a chlorine atom or a nitro group on the benzene (B151609) ring was found to significantly decrease the anti-proliferative effects of certain benzamide derivatives. nih.gov
Table 1: Examples of Substituted N-Aryl Haloamides Synthesized from Substituted Anilines
| Substituent on Phenyl Ring | Starting Aniline (B41778) | Resulting Haloamide | Reference |
|---|---|---|---|
| 4-Methyl | 4-Methylaniline | N-(4-methylphenyl)-2-chloroacetamide | nih.gov |
| 4-Methoxy | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-chloroacetamide | nih.gov |
| 4-Chloro | 4-Chloroaniline | N-(4-chlorophenyl)-2-chloroacetamide | nih.gov |
| 4-Bromo | 4-Bromoaniline | N-(4-bromophenyl)-2-chloroacetamide | nih.gov |
| 4-Cyano | 4-Cyanoaniline | N-(4-cyanophenyl)-2-chloroacetamide | nih.gov |
N-Alkyl Derivatives and Their Properties
The amide nitrogen of this compound can be alkylated to yield N-alkyl derivatives. The N-alkylation of amides generally requires the deprotonation of the amide N-H bond to form an amidate anion, which then acts as a nucleophile towards an alkylating agent, such as an alkyl halide. stackexchange.com Strong bases like sodium hydride (NaH) are often employed for this deprotonation step. mdpi.com Alternative methods, such as phase-transfer catalysis (PTC) under microwave irradiation, have been developed to achieve N-alkylation under milder, solvent-free conditions. mdpi.com These methods can be applied to a variety of amides and alkyl halides.
The properties of the resulting N-alkyl derivatives are expected to differ significantly from the parent compound. The introduction of an alkyl group on the amide nitrogen increases the lipophilicity of the molecule and removes the hydrogen bond donor capability of the N-H group. This can have a profound impact on the compound's solubility, membrane permeability, and interactions with biological targets. While specific research on the properties of N-alkyl derivatives of this compound is not extensively detailed in the literature, the commercial availability of compounds such as 2-bromo-N-ethyl-N-(3-methylphenyl)propanamide suggests that these derivatives are stable and accessible for further synthetic applications.
Table 2: General Methods for N-Alkylation of Amides
| Method | Base | Alkylating Agent | Conditions | Reference |
|---|---|---|---|---|
| Conventional | Sodium Hydride (NaH) | Alkyl Halide | Anhydrous solvent (e.g., THF, DMF) | mdpi.com |
| Phase-Transfer Catalysis | K₂CO₃ / KOH | Alkyl Halide | Solvent-free, Microwave irradiation | mdpi.com |
Modifications at the α-Position of the Propanoyl Chain
The bromine atom at the α-position of the propanoyl chain is a versatile functional handle that can be readily displaced by a variety of nucleophiles through nucleophilic substitution reactions. libretexts.org This reactivity allows for the introduction of a wide range of functional groups at this position, leading to a diverse set of analogues.
The electrophilic nature of the α-carbon is enhanced by the adjacent electron-withdrawing carbonyl group. Common nucleophiles that can be employed for the substitution of the α-bromo atom include:
Nitrogen nucleophiles: Ammonia, primary amines, and secondary amines can react to form α-amino amides.
Oxygen nucleophiles: Alcohols and carboxylates can be used to synthesize α-alkoxy and α-acyloxy amides, respectively.
Sulfur nucleophiles: Thiols can be employed to generate α-thio amides.
Carbon nucleophiles: Enolates and organometallic reagents can be used to form new carbon-carbon bonds at the α-position.
These substitution reactions provide access to a broad spectrum of derivatives with potentially new biological activities. For instance, propanamide derivatives have been investigated for their anti-inflammatory, analgesic, and antimicrobial effects. ontosight.ai The specific nature of the substituent introduced at the α-position can significantly modulate these biological properties.
This compound as a Versatile Building Block in Complex Molecule Synthesis
The inherent reactivity of this compound makes it a valuable intermediate in the synthesis of more complex and biologically relevant molecules, including advanced pharmaceutical intermediates and various heterocyclic systems.
Precursor for Advanced Pharmaceutical Intermediates
The structural motif of N-aryl amides is prevalent in many active pharmaceutical ingredients (APIs). nih.gov The ability to introduce functionality at the α-position makes α-halo-N-aryl amides, such as this compound, attractive precursors for the synthesis of these APIs. For example, related N-(substituted phenyl)-2-chloroacetamides have been synthesized and evaluated for their antimicrobial activity. nih.gov Furthermore, the benzofuran (B130515) fragment, which can be synthesized through pathways potentially involving intermediates derivable from such haloamides, is present in numerous pharmaceutical substances. rdworldonline.com
The synthesis of 'Bromo-DragonFLY', a potent psychoactive substance, and its analogues has been explored using ketone precursors that are structurally related to intermediates that could be derived from α-bromo amides. nih.gov This highlights the potential utility of this compound in the synthesis of neurologically active compounds. Boron-containing drugs, some of which are synthesized from bromo-substituted aromatic precursors, have also gained importance in medicine. mdpi.com
Role in the Construction of Heterocyclic Frameworks
The bifunctional nature of this compound, possessing both an electrophilic α-carbon and a nucleophilic amide nitrogen (after deprotonation), as well as an aromatic ring amenable to cyclization, makes it a suitable precursor for the synthesis of various heterocyclic frameworks.
Oxindoles: Intramolecular cyclization of N-aryl amides is a well-established method for the synthesis of oxindoles, a privileged scaffold in medicinal chemistry. rsc.org Palladium-catalyzed intramolecular α-arylation of ortho-bromoanilides has been successfully employed to construct 3-substituted oxindoles. thieme-connect.com Similarly, 2-bromoarylamides can undergo palladium-catalyzed spirocyclization reactions to form spiroindenyl-2-oxindoles. nih.gov These examples suggest that this compound could potentially undergo intramolecular cyclization to form a substituted oxindole.
Quinoxalines and Quinoxalinones: The reaction of o-phenylenediamines with α-haloketones is a classical and widely used method for the synthesis of quinoxalines. chim.itnih.gov By analogy, this compound could potentially react with o-phenylenediamines to form quinoxalinone derivatives, which are also known to possess a range of biological activities. researchgate.netsapub.orgorganic-chemistry.org
Benzodiazepines: Benzodiazepines are another important class of heterocyclic compounds with significant therapeutic applications. mdpi.comiitm.ac.in Their synthesis can involve the condensation of o-phenylenediamines with β-haloketones or α,β-unsaturated carbonyl compounds. iitm.ac.innih.gov Synthetic routes to benzodiazepines often rely on the preparation of amide intermediates. mdpi.com While a direct route from this compound to a benzodiazepine (B76468) is not immediately obvious, its derivatization products could serve as precursors for such cyclizations. For example, intramolecular C-N bond coupling in appropriately functionalized amides can lead to the formation of the benzodiazepine core. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-bromopropanoyl chloride |
| N-(4-methylphenyl)-2-chloroacetamide |
| N-(4-methoxyphenyl)-2-chloroacetamide |
| N-(4-chlorophenyl)-2-chloroacetamide |
| N-(4-bromophenyl)-2-chloroacetamide |
| N-(4-cyanophenyl)-2-chloroacetamide |
| N-(3-bromophenyl)-2-chloroacetamide |
| 2-bromo-N-ethyl-N-(3-methylphenyl)propanamide |
| Bromo-DragonFLY |
| m-toluidine |
| 4-Methylaniline |
| 4-Methoxyaniline |
| 4-Chloroaniline |
| 4-Bromoaniline |
| 4-Cyanoaniline |
| 3-Bromoaniline |
| Sodium Hydride |
| Potassium Carbonate |
Chiral Auxiliary or Synthon in Asymmetric Synthesis
The potential utility of this compound in asymmetric synthesis would theoretically rely on its ability to act as a chiral auxiliary or a chiral synthon. In such roles, the inherent chirality of the molecule would be leveraged to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer or diastereomer over others.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having served its purpose of inducing asymmetry. For this compound to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers, (R)-2-bromo-N-(3-methylphenyl)propanamide and (S)-2-bromo-N-(3-methylphenyl)propanamide. An enantiomerically pure form could then be reacted with a prochiral substrate. The stereocenter at the C2 position of the propanamide backbone, bearing the bromine atom, would then sterically or electronically influence the approach of reagents to a reactive center on the substrate, leading to a diastereoselective transformation.
Alternatively, as a chiral synthon , an enantiomerically pure form of this compound would serve as a building block that is incorporated into the final chiral molecule. The stereochemistry of the final product would be directly derived from the stereochemistry of the starting synthon.
While the principles of asymmetric induction are well-established with various other chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine amides, the scientific literature does not provide specific examples or data on the application of this compound for these purposes. Consequently, no data tables of its performance in asymmetric reactions can be compiled.
Advanced Analytical and Characterization Methodologies for Research Purity and Structural Integrity
Chromatographic Separations for Purity Profiling
Chromatographic methods are fundamental in separating the target compound from impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of N-aryl amides like "2-bromo-N-(3-methylphenyl)propanamide". nih.govresearchgate.net This method allows for the precise quantification of the main compound and the detection of any non-volatile impurities. A typical HPLC method would be developed and validated to demonstrate linearity, precision, and accuracy. nih.gov For instance, a reverse-phase HPLC system using a C18 column is commonly employed for the analysis of aromatic amines and their derivatives. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. nih.gov Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. nih.gov The results of the analysis provide a chromatogram where the area of the peak corresponding to "this compound" is proportional to its concentration, allowing for a quantitative purity assessment.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., Metasil ODS, 150 x 4.6 mm, 5µm) nih.gov |
| Mobile Phase | Acetonitrile and Water with 1.0% Acetic Acid nih.gov |
| Elution | Gradient nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 280 nm nih.gov |
| Injection Volume | 20 µL |
Since "this compound" possesses a chiral center at the alpha-carbon of the propanamide moiety, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. This is particularly important in pharmaceutical research, as different enantiomers can exhibit distinct biological activities. mdpi.com
Chiral separation can be achieved using a chiral stationary phase (CSP) in either HPLC or supercritical fluid chromatography (SFC). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of a broad range of chiral compounds. nih.gov The mobile phase composition, temperature, and flow rate are optimized to achieve baseline separation of the enantiomers. For example, a mobile phase of n-hexane, ethanol, and trifluoroacetic acid might be used with a Pirkle-type column. The ratio of the peak areas of the two enantiomers provides the enantiomeric excess (e.e.) of the sample.
Table 2: Example Chiral HPLC System for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Lux Cellulose-2) |
| Mobile Phase | Ethanol / Diethylamine (100:0.5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Temperature | Ambient |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. When coupled with a Mass Spectrometer (MS), it allows for the identification and quantification of volatile impurities that may be present in the "this compound" sample. These impurities could include residual solvents from the synthesis and purification process or volatile by-products. The GC separates the components of the mixture, and the MS provides mass information for each component, enabling their identification by comparing the obtained mass spectra with spectral libraries. Chiral GC columns, often containing derivatized cyclodextrins, can also be employed for the enantiomeric separation of volatile chiral compounds. gcms.cz
Spectroscopic Quantification Methods
Spectroscopic techniques are invaluable for both structural elucidation and quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a primary tool for confirming the molecular structure of "this compound". nih.govresearchgate.net For quantitative purposes, Quantitative NMR (qNMR) can be employed. This technique uses an internal standard of known concentration to determine the exact amount of the target compound in a sample. The integral of a specific, well-resolved signal from the analyte is compared to the integral of a signal from the internal standard.
UV-Visible spectroscopy can also be used for quantification by measuring the absorbance of a solution of the compound at its wavelength of maximum absorption (λmax) and applying the Beer-Lambert law.
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, bromine, and oxygen) in a purified sample of "this compound". The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula, C₁₀H₁₂BrNO. nih.gov A close agreement between the experimental and theoretical values serves as a crucial validation of the compound's empirical formula and a strong indicator of its purity.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.01 | 49.61% |
| Hydrogen | H | 1.008 | 5.00% |
| Bromine | Br | 79.90 | 33.00% |
| Nitrogen | N | 14.01 | 5.79% |
| Oxygen | O | 16.00 | 6.61% |
Emerging Research Avenues and Future Perspectives for 2 Bromo N 3 Methylphenyl Propanamide
Development of Innovative and Eco-Friendly Synthetic Methodologies
The conventional synthesis of amides often involves coupling reagents that generate significant chemical waste, prompting a shift towards more sustainable practices. scispace.comucl.ac.uk Future research on 2-bromo-N-(3-methylphenyl)propanamide is expected to focus on greener synthetic routes that minimize environmental impact and enhance efficiency.
Key areas for development include:
Catalytic Direct Amidation: Moving away from stoichiometric activating agents, the use of catalysts for the direct condensation of a carboxylic acid precursor with 3-methylaniline represents a more atom-economical approach. researchgate.net Biocatalysis, employing enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly sustainable option, often proceeding under mild conditions and with high selectivity. nih.govrsc.org
Electrosynthesis: Electrochemical methods provide a reagent-free activation strategy for amide bond formation, using electricity to drive the reaction. rsc.org This technique can reduce the need for chemical oxidants or coupling agents, thereby minimizing waste.
Photocatalysis: The use of light to mediate chemical reactions is a rapidly growing field. A photocatalytic approach to the synthesis of this compound could offer a low-energy and highly efficient pathway, potentially utilizing novel catalysts like Covalent Organic Frameworks (COFs). dst.gov.in
Flow Chemistry: Continuous flow reactors can offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation. Developing a flow-based synthesis for this compound could lead to more efficient and scalable production.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages for this compound Synthesis | Key Challenges |
|---|---|---|
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. nih.gov | Enzyme stability and cost, substrate scope. |
| Electrosynthesis | Avoids stoichiometric reagents, potential for high atom economy. rsc.org | Optimization of electrode materials and reaction conditions. |
| Photocatalysis | Utilizes renewable energy sources, can proceed under ambient conditions. dst.gov.in | Catalyst design and stability, quantum yield optimization. |
| Flow Chemistry | Enhanced process control, improved safety, and scalability. | Initial setup costs, potential for clogging with solid byproducts. |
In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Integration
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new applications. The integration of advanced spectroscopic techniques with computational modeling is a powerful approach to achieve this. perkinelmer.com
Future mechanistic studies could involve:
In Situ Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data. perkinelmer.comrsc.org This would allow for the direct observation of transient species and the elucidation of reaction pathways.
Advanced NMR Techniques: Two-dimensional NMR (2D NMR) spectroscopy can provide detailed information about the molecular structure and connectivity, aiding in the characterization of reaction intermediates and byproducts. numberanalytics.com
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the geometries of transition states. rsc.orgrsc.org This computational insight can help to rationalize experimental observations and guide the design of more efficient synthetic strategies. For instance, DFT could be used to understand the role of catalysts in lowering the energy barrier for amide bond formation.
Table 2: Spectroscopic and Computational Tools for Mechanistic Analysis
| Technique | Information Provided | Application to this compound |
|---|---|---|
| In situ FTIR/Raman | Real-time monitoring of functional group transformations, reaction kinetics. perkinelmer.com | Elucidating the mechanism of amide bond formation or subsequent reactions. |
| 2D NMR Spectroscopy | Detailed structural information, identification of intermediates and byproducts. numberanalytics.com | Characterizing the products of derivatization or degradation pathways. |
| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, electronic structure. rsc.org | Predicting reaction feasibility and guiding catalyst design for synthesis. |
Rational Design of Derivatives for Specific Chemical Transformations or Material Science Applications
The core structure of this compound offers multiple sites for modification, allowing for the rational design of derivatives with tailored properties for specific applications in chemical synthesis and material science. wiley.com
Potential areas for derivative design include:
Catalysis: The amide nitrogen and the aromatic ring can be functionalized to create ligands for transition metal catalysts. The chirality at the alpha-carbon also presents opportunities for the development of asymmetric catalysts.
Material Science: By introducing polymerizable groups or moieties that promote self-assembly, derivatives of this compound could be developed as monomers for novel polymers or as building blocks for functional materials. For example, derivatives with extended π-systems could exhibit interesting photophysical properties. acs.org
Chemical Probes: The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the attachment of fluorescent tags or other reporter groups.
Table 3: Potential Applications of Designed Derivatives
| Application Area | Key Structural Modifications | Desired Properties |
|---|---|---|
| Asymmetric Catalysis | Introduction of chiral auxiliaries or metal-binding sites. | High enantioselectivity in chemical transformations. |
| Organic Electronics | Incorporation of electron-donating or -withdrawing groups, extension of conjugation. | Tunable electronic and optical properties for use in devices. |
| Bioconjugation | Functionalization with biocompatible linkers and reactive groups. | Covalent attachment to biomolecules for imaging or therapeutic purposes. |
Exploration of Self-Assembly and Supramolecular Chemistry in the Solid State
The solid-state behavior of this compound, particularly its ability to form ordered structures through self-assembly, is a promising area for future research. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions can lead to the formation of complex supramolecular architectures. mdpi.comresearchgate.net
Key research avenues in this area include:
Crystal Engineering: A systematic study of the crystallization conditions could reveal the formation of different polymorphs with distinct physical properties. ias.ac.in Co-crystallization with other molecules could also be explored to create novel multi-component materials with tailored properties. acs.org
Hydrogen and Halogen Bonding: The amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), which can lead to the formation of one-dimensional chains or two-dimensional sheets. mdpi.com The bromine atom can act as a halogen bond donor, interacting with Lewis bases to direct the self-assembly process.
Surface Deposition: The self-assembly of this molecule on solid surfaces could be investigated using techniques like scanning tunneling microscopy (STM) to understand the formation of two-dimensional ordered monolayers. nih.gov This could have applications in surface functionalization and nanotechnology.
Table 4: Intermolecular Interactions and Their Potential Role in Self-Assembly
| Interaction Type | Molecular Moieties Involved | Potential Supramolecular Motifs |
|---|---|---|
| Hydrogen Bonding | Amide N-H and C=O groups. mdpi.com | Chains, sheets, and other extended networks. |
| Halogen Bonding | Bromine atom and electron-rich sites. | Directional interactions influencing crystal packing. |
| π-π Stacking | Phenyl rings. | Columnar or offset stacking arrangements. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-bromo-N-(3-methylphenyl)propanamide, and how are impurities minimized?
- The compound can be synthesized via bromination of propanamide precursors or coupling reactions. For example, acyl bromides may generate ketenes under controlled flow conditions, reducing byproducts like 2-bromo-N-(p-tolyl)propanamide . Purification typically involves flash column chromatography using toluene/ethyl acetate (6:1) to isolate the target compound .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Essential techniques include:
- NMR/FT-IR : To confirm functional groups (amide C=O stretch ~1650 cm⁻¹) and bromine substitution .
- Single-crystal X-ray diffraction : Resolves molecular geometry, as demonstrated in structurally related brominated propanamides (e.g., bond angles and torsion angles) .
Q. What safety protocols are necessary for handling brominated propanamides in the lab?
- Key precautions include:
- Use of PPE (gloves, goggles) and fume hoods to avoid inhalation/skin contact.
- Storage in dry, airtight containers (P402+P404) to prevent hydrolysis.
- Immediate action for spills (P301+P310: rinse mouth, seek medical help if ingested) .
Advanced Research Questions
Q. How do hydrogen-bonding motifs influence the solid-state packing of this compound?
- Graph set analysis (e.g., D(2) motifs) reveals intermolecular N–H···O bonds between amide groups, stabilizing crystal lattices. Such patterns are critical for predicting polymorphism or co-crystal formation .
Q. What challenges arise in resolving enantiomers of brominated propanamides, and how are they addressed?
- Enantiomeric resolution requires chiral auxiliaries or chromatography. For example, R-(+)-2-bromo-N-(4-bromophenyl)propanamide was isolated using chiral column chromatography with toluene/ethyl acetate gradients . Dynamic kinetic resolution may also be explored for racemic mixtures.
Q. How can discrepancies between spectroscopic data and crystallographic results be reconciled?
- Cross-validation is essential:
- NMR vs. X-ray : Solution-phase conformational flexibility (observed in NMR) may differ from rigid solid-state structures (X-ray). Molecular dynamics simulations can bridge this gap .
- FT-IR vs. Computational Data : Compare experimental vibrational frequencies with DFT-calculated modes to validate assignments .
Data Contradiction and Experimental Design
Q. How should researchers design experiments to resolve conflicting reactivity data in brominated propanamide syntheses?
- Systematic variables to test:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may favor SN2 pathways over radical bromination.
- Temperature : Lower temperatures reduce side reactions (e.g., elimination).
- Catalysts : Phase-transfer catalysts improve bromide ion availability in biphasic systems .
Q. What analytical strategies validate the purity of this compound in the presence of hydrolytic byproducts?
- HPLC-MS : Detects hydrolyzed products (e.g., free amine or carboxylic acid derivatives).
- Karl Fischer titration : Quantifies residual moisture to assess hydrolytic stability.
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks to identify degradation pathways .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
